molecular formula C19H21BrN2O3S B3568489 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide

2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide

Cat. No. B3568489
M. Wt: 437.4 g/mol
InChI Key: YTTWDIOCTVIQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide, also known as BCS-1, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific protein that is involved in various physiological and pathological processes. The synthesis of BCS-1 is a complex process that requires careful attention to detail and precise chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of HSP90 leads to the degradation of client proteins, which results in the inhibition of various physiological and pathological processes.
Biochemical and Physiological Effects
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to have potent biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress inflammation. Moreover, 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is its potency and specificity for HSP90 inhibition. This compound has been shown to have minimal toxicity and side effects in preclinical studies. Moreover, 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one of the limitations of 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide. One of the directions is to investigate the efficacy of 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to develop more potent and selective HSP90 inhibitors based on the structure of 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide. Moreover, the development of more efficient synthesis methods for 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide can facilitate its translation into clinical use.
Conclusion
In conclusion, 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is a potent inhibitor of HSP90 that has gained significant attention in the field of scientific research. The synthesis of 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide is a complex process that requires careful attention to detail and precise chemical reactions. 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications, including cancer, inflammation, and autoimmune diseases. This compound has been shown to have potent biochemical and physiological effects in preclinical studies. Moreover, 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. There are several future directions for the research on 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide, including investigating its efficacy in combination with other cancer therapies and developing more potent and selective HSP90 inhibitors.

Scientific Research Applications

2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein that is involved in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases. 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. Moreover, 2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-18-12-11-16(26(24,25)22-15-9-5-2-6-10-15)13-17(18)19(23)21-14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15,22H,2,5-6,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTWDIOCTVIQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.